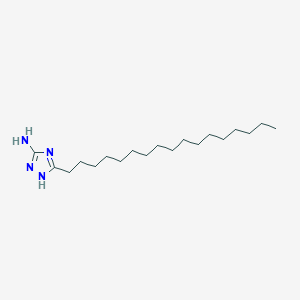

3-Heptadecyl-1H-1,2,4-triazol-5-amine

Descripción

Propiedades

IUPAC Name |

5-heptadecyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)23-22-18/h2-17H2,1H3,(H3,20,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGWGESQLZHLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287066 | |

| Record name | 3-Heptadecyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854738-04-8 | |

| Record name | 3-Heptadecyl-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854738-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptadecyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 Heptadecyl 1h 1,2,4 Triazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of a chemical compound. For 3-Heptadecyl-1H-1,2,4-triazol-5-amine, a complete NMR analysis would provide detailed information about its carbon framework, the number and types of protons, and their connectivity.

Comprehensive ¹H-NMR and ¹³C-NMR Analysis

A thorough analysis using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the first step in the structural confirmation of 3-Heptadecyl-1H-1,2,4-triazol-5-amine.

¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of hydrogen atoms in the molecule. Key expected signals would include:

Aliphatic Protons: A complex set of signals in the upfield region (typically 0.8-3.0 ppm) corresponding to the 35 protons of the long heptadecyl chain. This would likely appear as a prominent triplet for the terminal methyl (CH₃) group, a multiplet for the methylene (B1212753) (CH₂) group adjacent to the triazole ring, and a large, overlapping multiplet for the remaining methylene groups.

Amine and NH Protons: Broad signals for the amine (NH₂) and the triazole NH protons. The chemical shifts of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule. Expected signals would include:

Triazole Carbons: Two distinct signals in the downfield region (typically 140-160 ppm) for the two carbon atoms of the 1,2,4-triazole (B32235) ring.

Aliphatic Carbons: A series of signals in the upfield region (typically 14-40 ppm) for the 17 carbon atoms of the heptadecyl chain. The terminal methyl carbon would have a characteristic chemical shift around 14 ppm.

Hypothetical ¹H-NMR Data Table for 3-Heptadecyl-1H-1,2,4-triazol-5-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | br s | 1H | 1H-triazole |

| ~5.5 | br s | 2H | NH₂ |

| ~2.6 | t | 2H | -CH₂-triazole |

| ~1.6 | m | 2H | -CH₂-CH₂-triazole |

| ~1.2-1.4 | m | 28H | -(CH₂)₁₄- |

Hypothetical ¹³C-NMR Data Table for 3-Heptadecyl-1H-1,2,4-triazol-5-amine

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~158.0 | C5 (C-NH₂) |

| ~155.0 | C3 (C-heptadecyl) |

| ~32.0-22.0 | -(CH₂)₁₆- |

Investigation of Annular Prototropic Tautomerism in Solution

The 1,2,4-triazole ring system is known to exhibit annular prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms of the ring. For 3-Heptadecyl-1H-1,2,4-triazol-5-amine, this would involve an equilibrium between different tautomeric forms.

NMR spectroscopy is a powerful tool to study such dynamic equilibria in solution. rsc.orgurfu.ru The rate of proton exchange between the different nitrogen atoms influences the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each tautomer might be observed. urfu.ru Conversely, if the exchange is fast, time-averaged signals will be seen. In the ¹³C NMR spectra of similar compounds, the signals for the triazole ring carbons may appear as two broad signals, indicating their involvement in tautomerism. rsc.orgurfu.ru Variable-temperature NMR studies could provide further insights into the thermodynamics of the tautomeric equilibrium.

Theoretical NMR Calculations for Chemical Shift Prediction and Conformational Analysis

In the absence of experimental data, theoretical calculations can be employed to predict NMR chemical shifts and to perform conformational analysis. ufv.br Methods such as Density Functional Theory (DFT) can be used to calculate the magnetic shielding tensors for each nucleus. These can then be converted into chemical shifts that can be compared with potential experimental data for structural verification. Such calculations can also help in assigning the signals in experimental spectra and in understanding the preferred conformations of the heptadecyl chain in relation to the triazole ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of 3-Heptadecyl-1H-1,2,4-triazol-5-amine. This would allow for the unambiguous determination of its elemental formula (C₁₉H₃₈N₄). The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Elucidation of Fragmentation Patterns for Structural Confirmation

Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the protonated molecule. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. For 3-Heptadecyl-1H-1,2,4-triazol-5-amine, characteristic fragmentation would be expected to involve:

Cleavage of the Alkyl Chain: The long heptadecyl chain would likely undergo characteristic fragmentation, leading to a series of losses of 14 Da (CH₂ units).

Ring Fragmentation: Fragmentation of the triazole ring itself could also occur.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the tri-azole ring is a potential fragmentation pathway.

Applications in Reaction Monitoring and Purity Assessment

Spectroscopic techniques are pivotal in monitoring the synthesis of 3-Heptadecyl-1H-1,2,4-triazol-5-amine and assessing the purity of the final product. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are invaluable for real-time analysis of the reaction progress and for the qualitative and quantitative evaluation of the compound's purity.

During the synthesis, which would likely involve the cyclization of a biguanide (B1667054) derivative with a heptadecyl-containing precursor, FTIR spectroscopy can be employed in-situ to monitor the disappearance of reactant-specific vibrational bands and the emergence of bands characteristic of the triazole ring and its functional groups. For instance, the consumption of a nitrile or ester starting material and the formation of N-H and C=N bonds within the triazole ring can be tracked by observing changes in their respective infrared absorption frequencies.

Once the synthesis is complete, NMR spectroscopy, particularly ¹H and ¹³C NMR, serves as a powerful tool for purity assessment. mdpi.comnih.gov The proton NMR spectrum would provide a quantitative measure of purity by comparing the integral of signals corresponding to the heptadecyl chain protons against those of any residual solvents or starting materials. acs.orgkoreascience.kr The long alkyl chain would exhibit characteristic signals in the upfield region of the ¹H NMR spectrum, typically as a triplet for the terminal methyl group and a series of multiplets for the methylene groups. The chemical shifts of the protons on the triazole ring and the amine group would appear in the downfield region and can confirm the successful formation of the heterocyclic core. Furthermore, two-dimensional NMR techniques can be utilized to resolve any overlapping signals and confirm the connectivity of the molecule. mdpi.comnih.gov

A data table summarizing the expected NMR signals for purity assessment is presented below:

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Notes |

| Terminal CH₃ (Heptadecyl) | ~0.8-0.9 (triplet) | ~14 | |

| Methylene groups (CH₂)n | ~1.2-1.6 (multiplets) | ~22-32 | Bulk of the aliphatic signals |

| CH₂ adjacent to triazole | ~2.5-2.8 (triplet) | ~25-30 | Shifted downfield due to proximity to the ring |

| NH₂ | Broad singlet, variable | - | Chemical shift is concentration and solvent dependent |

| NH (triazole ring) | Broad singlet, variable | - | Chemical shift is concentration and solvent dependent |

| C3 and C5 (triazole ring) | - | ~150-160 | The specific shifts would depend on the tautomeric form |

X-ray Crystallography for Solid-State Structure

3-Heptadecyl-1H-1,2,4-triazol-5-amine can exist in different tautomeric forms. X-ray crystallography is the definitive method to determine which tautomer is present in the crystalline state. For 3-substituted-5-amino-1,2,4-triazoles, the equilibrium between different tautomers is a well-documented phenomenon. nih.govrsc.orgacs.org The position of the hydrogen atom on the triazole ring (at N1, N2, or N4) would be unambiguously determined from the crystallographic data. In many related structures, the tautomer with the hydrogen at the N1 position is often favored in the solid state. nih.govrsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for the characterization of 3-Heptadecyl-1H-1,2,4-triazol-5-amine, providing information about the presence of key functional groups.

The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the N-H, C-H, C=N, and C-N bonds. The presence of the long heptadecyl chain would be confirmed by strong C-H stretching vibrations.

A table of expected characteristic IR absorption bands is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine and triazole) | Stretching | 3100-3400 | Medium to Strong, Broad |

| C-H (heptadecyl) | Stretching | 2850-2960 | Strong |

| C=N (triazole ring) | Stretching | 1580-1650 | Medium to Strong |

| N-H (amine) | Bending (Scissoring) | 1590-1650 | Medium to Strong |

| C-N (triazole ring) | Stretching | 1250-1340 | Medium |

| C-H (heptadecyl) | Bending | 1375-1470 | Medium |

The N-H stretching region would likely show multiple broad bands corresponding to the symmetric and asymmetric stretches of the primary amine group, as well as the N-H stretch of the triazole ring. The C-H stretching vibrations just below 3000 cm⁻¹ would be intense due to the numerous CH₂ and CH₃ groups in the heptadecyl chain. The region between 1580 and 1650 cm⁻¹ would contain characteristic absorptions for the C=N stretching of the triazole ring and the N-H bending of the amino group. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands arising from various bending and stretching modes, which would be unique to this specific molecule. researchgate.net

Complementary Data for Structural Identification

No specific complementary experimental data for the definitive structural identification of 3-Heptadecyl-1H-1,2,4-triazol-5-amine, such as single-crystal X-ray diffraction, has been found in the public domain. Structural information for other derivatives, like 3-phenyl-1H-1,2,4-triazol-5-amine and 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, has been reported, confirming the planarity of the triazole ring and detailing bond lengths and angles within the heterocyclic system. nih.govnih.gov However, these findings cannot be directly extrapolated to the heptadecyl-substituted compound due to the influence the long alkyl chain may have on crystal packing and molecular conformation. Theoretical studies and computational modeling could offer predictions of its structural properties, but such specific analyses for this compound were not found.

Surface-Sensitive Characterization for Interfacial Studies

The long heptadecyl chain of 3-Heptadecyl-1H-1,2,4-triazol-5-amine suggests its potential for forming organized molecular layers at interfaces, making surface-sensitive techniques particularly relevant for its characterization. However, no dedicated studies employing such methods for this specific molecule have been identified.

There are no published XPS studies specifically analyzing the elemental composition or chemical states of 3-Heptadecyl-1H-1,2,4-triazol-5-amine. XPS analysis of other triazole-containing systems has been used to investigate their interaction with surfaces, for example, in the context of corrosion inhibition or the functionalization of materials. researchgate.net Such studies typically focus on the high-resolution spectra of nitrogen (N 1s), carbon (C 1s), and other relevant elements to understand bonding and surface chemistry. Without experimental data, a detailed analysis of binding energies and elemental ratios for 3-Heptadecyl-1H-1,2,4-triazol-5-amine remains speculative.

No research articles detailing the use of Atomic Force Microscopy (AFM) or Scanning Electrochemical Microscopy (SECM) to study the surface interactions or morphology of 3-Heptadecyl-1H-1,2,4-triazol-5-amine were found. AFM could theoretically be employed to visualize self-assembled monolayers of this amphiphilic molecule on various substrates, providing insights into molecular packing, domain formation, and surface coverage. researchgate.net SECM would be a powerful tool for probing the electrochemical properties of such layers, including their permeability and barrier properties. Despite the suitability of these techniques for a molecule with a long alkyl chain and a polar headgroup, no such experimental investigations appear to have been published.

Investigation of Biological Activities and Structure Activity Relationships of 3 Heptadecyl 1h 1,2,4 Triazol 5 Amine

Antifungal Activity Studies

The 1,2,4-triazole (B32235) nucleus is a key component in many commercially successful antifungal agents. nih.govnih.gov These compounds are known to be particularly effective against fungi by targeting essential biosynthetic pathways.

Derivatives of 1,2,4-triazole have demonstrated significant in vitro efficacy against a wide range of phytopathogenic fungi, which are responsible for substantial crop damage and economic losses in agriculture. nih.gov Research has shown that these compounds can inhibit the growth of various fungal plant pathogens. For instance, studies on novel 1,2,4-triazole derivatives have reported potent activity against fungi such as Physalospora piricola, Fusarium graminearum, and Gloeosporium fructigenum. nih.govnih.gov

A series of synthesized 1,2,4-triazole derivatives containing carboxamide fragments showed that many compounds had inhibitory activity against Physalospora piricola that was comparable to or better than the commercial fungicide mefentrifluconazole. researchgate.net Similarly, other research has highlighted the effectiveness of triazole derivatives against significant agricultural pathogens like Venturia nashicola. nih.gov The presence of the long, lipophilic heptadecyl chain on 3-Heptadecyl-1H-1,2,4-triazol-5-amine suggests it could possess favorable properties for penetrating the fungal cell wall and membrane of such plant pathogens.

| Fungal Strain | Compound Type | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Physalospora piricola | 1,2,4-Triazole with amino acid fragment (Compound 8k) | EC50 | 10.126 µg/mL | nih.gov |

| Physalospora piricola | 1,2,4-Triazole with carboxamide fragment (Compound 6h) | Inhibition Rate at 50 µg/mL | 92% | researchgate.net |

| Gloeosporium fructigenum | Quinazolin-containing 1,2,4-triazole (Compound 36h) | Inhibition Rate at 50 mg/mL | Comparable to hymexazol | nih.gov |

| Phytophthora capsici | 1,2,4-Triazole with carboxamide fragment (Compound 5j) | EC50 | 17.362 µg/mL | researchgate.net |

The primary mechanism of action for most azole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govmdpi.com This enzyme is critical in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, parallel to the role of cholesterol in mammalian cells.

Molecular docking studies consistently show that the nitrogen atom (typically at the N-4 position) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme. nih.govneuroquantology.com This interaction prevents the demethylation of lanosterol, the enzyme's natural substrate. The subsequent disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. nih.govmdpi.com The substituents on the triazole ring, such as the heptadecyl chain, play a crucial role in the compound's affinity for the enzyme's active site through additional hydrophobic and van der Waals interactions, thereby influencing its inhibitory potency. neuroquantology.com

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 1,2,4-triazole derivatives influences their antifungal efficacy. nih.govnih.gov The lipophilicity, size, and electronic properties of substituents on the triazole core are determining factors.

The presence of a long alkyl chain, such as the C17 heptadecyl group, significantly increases the lipophilicity of the molecule. This property is generally associated with enhanced ability to penetrate the lipid-rich fungal cell membrane. Research on various alkyl-substituted triazoles has shown that increasing the chain length can lead to greater antifungal potency, up to an optimal length, after which activity may plateau or decrease due to poor solubility or steric hindrance. researchgate.net For example, one study found that lengthening a carbon chain on a chiral 1,2,4-triazole derivative reduced its fungicidal activity, indicating an optimal length for that specific scaffold. researchgate.net

Furthermore, the position of substituents is critical. Studies on benzotriazin-4-one-containing triazoles revealed that compounds with substituents at the 7-position exhibited more potent and broader-spectrum antifungal activities than those with substitutions at other positions. amazonaws.com Therefore, the long, unbranched heptadecyl chain at the 3-position of 3-Heptadecyl-1H-1,2,4-triazol-5-amine is predicted to be a key contributor to its potential antifungal profile, primarily by enhancing its interaction with and transport across the fungal membrane.

Antimicrobial Activity Studies

In addition to their well-established antifungal properties, 1,2,4-triazole derivatives have been investigated for their antibacterial activities against a range of clinically relevant bacteria.

Other research has shown that specific substitutions can confer potent activity. A 4-trichloromethyl group on a phenyl ring attached to the triazole core resulted in high antibacterial activity, equivalent to the antibiotic ceftriaxone. nih.gov Conversely, modifications like the acetylation of an amino group at the 4-position have been shown to decrease antibacterial activity against most tested strains. nih.gov These findings underscore the chemical versatility of the triazole scaffold in developing agents with a broad antibacterial spectrum.

The efficacy of 1,2,4-triazole derivatives has been specifically evaluated against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov These bacteria are major causes of nosocomial infections and are increasingly difficult to treat due to antibiotic resistance. nih.gov

Research on nalidixic acid-based 1,2,4-triazole derivatives found them to be highly active against P. aeruginosa with MIC values of 16 µg/mL. nih.gov In another study, a hexyl triazolium derivative exhibited potent growth inhibitory efficacy against S. aureus (MIC = 2 μg/mL), E. coli (MIC = 1 μg/mL), and P. aeruginosa (MIC = 4 μg/mL), with activity comparable or superior to the reference drug chloromycin. nih.gov The presence of the long heptadecyl chain in 3-Heptadecyl-1H-1,2,4-triazol-5-amine suggests a potential for membrane disruption, which could contribute to its efficacy against these and other pathogens.

| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | Clinafloxacin-triazole hybrid | 0.25 | nih.gov |

| Staphylococcus aureus | Hexyl triazolium derivative | 2 | nih.gov |

| Klebsiella pneumoniae | Nalidixic acid-based triazolothiadiazole | 16 | nih.gov |

| Pseudomonas aeruginosa | Nalidixic acid-based azomethine | 16 | nih.gov |

| Pseudomonas aeruginosa | Hexyl triazolium derivative | 4 | nih.gov |

Antiviral Activity Research

The 1,2,4-triazole nucleus is a cornerstone in the development of numerous antiviral agents, demonstrating a broad spectrum of activity against various DNA and RNA viruses. nih.govbohrium.combenthamdirect.com Derivatives have been investigated for activity against human immunodeficiency virus (HIV), hepatitis B and C viruses, influenza, and coronaviruses. benthamdirect.com

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.netresearchgate.net The 1,2,4-triazole scaffold has been incorporated into various compounds designed to inhibit this enzyme. While 3-Heptadecyl-1H-1,2,4-triazol-5-amine has not been specifically reported as an Mpro inhibitor, the general potential of this chemical class is well-established. For instance, other heterocyclic compounds incorporating triazole moieties have shown potent activity against SARS-CoV-2 Mpro, with some exhibiting IC50 values in the sub-micromolar range. semanticscholar.org

The long heptadecyl chain of 3-Heptadecyl-1H-1,2,4-triazol-5-amine would significantly increase its lipophilicity. This property could enhance its ability to interact with hydrophobic pockets within the Mpro active site or allosteric sites. The hydrophobic S2 and S4 pockets of the Mpro substrate-binding site, for example, could potentially accommodate such a lipophilic tail, potentially leading to strong binding and inhibition.

Table 1: Examples of Triazole and Heterocyclic Derivatives as SARS-CoV-2 Mpro Inhibitors Note: This table presents data for related compounds to illustrate the potential of the chemical class, not for 3-Heptadecyl-1H-1,2,4-triazol-5-amine itself.

| Compound Class | Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Benzodiazepine derivatives | SARS-CoV-2 Mpro | 0.180 µM | researchgate.net |

| Peptidomimetic (GC376) | SARS-CoV-2 Mpro | 26.4 nM | nih.gov |

| Uracilyl-containing compounds | SARS-CoV-2 Mpro | Potent enzyme inhibition | nih.gov |

Beyond coronaviruses, 1,2,4-triazole derivatives have been identified as inhibitors of various other essential viral enzymes. Notably, certain derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov For example, acetamide-substituted analogs of doravirine (B607182) incorporating a 1,2,4-triazole moiety have demonstrated excellent efficacy against HIV-1. nih.gov Additionally, the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class has been identified as an inhibitor of Yellow Fever Virus (YFV) replication. nih.gov

The structural features of 3-Heptadecyl-1H-1,2,4-triazol-5-amine, specifically the amino group and the triazole ring, provide hydrogen bond donor and acceptor sites crucial for interacting with enzyme active sites. The heptadecyl chain could serve as a hydrophobic anchor, promoting sustained binding within lipophilic domains of viral enzymes, a strategy often employed in the design of potent enzyme inhibitors.

Enzyme Inhibition Studies in Broader Biological Contexts

The parent compound, 3-amino-1,2,4-triazole (3-AT), is a well-documented and specific inhibitor of catalase. ahajournals.orgahajournals.orgnih.govnih.gov Catalase is a crucial antioxidant enzyme that detoxifies hydrogen peroxide (H₂O₂). 3-AT causes irreversible inhibition by covalently binding to the active center of the enzyme. nih.govresearchgate.net This inhibitory action is observed across various biological systems, from yeast to mammals. nih.govportlandpress.com For instance, studies on a related derivative, 3-amino-1,2,4-triazole-5-carboxylic acid, demonstrated potent inhibition of human erythrocyte catalase with IC50 values varying with pH. dergipark.org.tr

The addition of a long heptadecyl chain to this core structure would drastically alter its physicochemical properties. While 3-AT is relatively hydrophilic, 3-Heptadecyl-1H-1,2,4-triazol-5-amine would be highly lipophilic. This could lead to its accumulation in lipid-rich environments, such as cellular membranes, potentially altering its access to cytosolic enzymes like catalase. However, if the compound does reach the enzyme, the core triazole moiety would be expected to retain its intrinsic inhibitory mechanism. The lipophilic tail could further influence interactions with the protein surface surrounding the active site.

Table 2: Catalase Inhibition by 3-Amino-1,2,4-triazole Derivatives

| Inhibitor | System | Activity (IC50) | Reference |

|---|---|---|---|

| 3-amino-1,2,4-triazole-5-carboxylic acid | Human Erythrocyte Catalase (pH 7.5) | 23.21 µM | dergipark.org.tr |

| 3-amino-1,2,4-triazole-5-carboxylic acid | Human Erythrocyte Catalase (pH 5.5) | 49.01 µM | dergipark.org.tr |

Research has shown that 3-amino-1,2,4-triazole (3-AT) directly affects mitochondrial function. In the mold Neurospora crassa, 3-AT was identified as a specific inhibitor of protein synthesis on mitoribosomes. nih.gov This inhibition leads to a decrease in mitochondrial proteins that are synthesized within the mitochondria, mirroring the effects of chloramphenicol. nih.gov Such an effect implies that an optimal rate of mitochondrial protein synthesis is essential for other cellular processes, like heme synthesis. nih.gov In rat liver cells, 3-AT administration led to ultrastructural changes, including the appearance of elongated and distorted mitochondria. nih.gov

The pronounced lipophilicity of 3-Heptadecyl-1H-1,2,4-triazol-5-amine suggests a strong potential for interaction with mitochondrial membranes. This property could facilitate its accumulation within the mitochondria, potentially enhancing the inhibitory effects on mitoribosomes observed with the parent compound. Furthermore, small molecule mitochondrial uncouplers, which affect the mitochondrial membrane potential, are being explored for therapeutic applications, and highly lipophilic compounds can sometimes exhibit such properties. nih.gov There is no available information in the reviewed literature regarding the effects of this compound or its parent structure on chloroplast functions.

Comprehensive Structure-Activity Relationship (SAR) Analysis

A comprehensive structure-activity relationship (SAR) analysis of 3-Heptadecyl-1H-1,2,4-triazol-5-amine involves considering the distinct contributions of its three key structural components: the 1,2,4-triazole ring, the C5-amine group, and the C3-heptadecyl chain.

1,2,4-Triazole Ring : This heterocyclic core is metabolically stable and acts as a versatile scaffold. Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating interactions with various biological targets, including enzyme active sites. nih.govbohrium.com It is a bioisostere of amide or ester groups, allowing it to mimic endogenous ligands. nih.govnuft.edu.ua

C5-Amine Group : The primary amine at the C5 position is a key functional group. It can act as a hydrogen bond donor and a basic center, which is often critical for anchoring the molecule to specific residues within a target protein, such as the catalytic dyad of proteases or polar residues in other enzymes.

C3-Heptadecyl Chain : This long (C17) saturated alkyl chain is the most defining feature of the molecule and is responsible for its high lipophilicity. This property is expected to govern the compound's pharmacokinetic and pharmacodynamic profile.

Binding Affinity : The chain can interact favorably with hydrophobic pockets or channels in target enzymes, potentially increasing binding affinity and residence time. This is a common strategy in designing potent inhibitors for targets with greasy active sites. nih.gov

Membrane Interaction : The high lipophilicity will promote association with and potential transport across cellular and organellar membranes, such as the mitochondrial membrane. This could concentrate the compound at specific sites of action or even lead to membrane-disrupting effects.

Selectivity : The size and nature of the alkyl substituent are critical for target selectivity. While the triazole-amine core might interact with a broad range of targets, the heptadecyl chain would provide selectivity for targets that can accommodate its steric bulk and hydrophobicity.

Table 3: Summary of Compound Names

| Abbreviation/Trivial Name | Systematic Name |

|---|---|

| 3-AT / Amitrole | 3-Amino-1,2,4-triazole |

| - | 3-amino-1,2,4-triazole-5-carboxylic acid |

| Doravirine | 3-chloro-5-[[1-[(4,5-dihydro-4-oxo-1H-1,2,4-triazol-5-yl)methyl]-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinyl]oxy]benzonitrile |

| GC376 | (2S)-2-[[(2S)-2-(acetylamino)-3-phenylpropanoyl]amino]-N-[(2S)-1-oxo-1-(propylamino)-3-phenylpropan-2-yl]-3-phenylpropanamide |

Correlation between Alkyl Chain Modifications and Biological Outcomes

The nature and length of the alkyl chain attached to the 1,2,4-triazole core are pivotal in determining the biological activity of these compounds. The long, seventeen-carbon chain of 3-Heptadecyl-1H-1,2,4-triazol-5-amine imparts significant lipophilicity to the molecule. This characteristic is often correlated with the ability to traverse cellular membranes and interact with hydrophobic regions of biological targets.

Research on related 1,2,4-triazole derivatives substantiates the importance of the alkyl substituent. For instance, a study on alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide demonstrated that compounds with longer alkyl chains, specifically n-decyloxymethyl derivatives, induced leukemia cell death at low micromolar concentrations. mdpi.com This suggests that a substantial alkyl chain is favorable for antiproliferative activity. Further investigation confirmed that these derivatives could inhibit cell cycle progression and lead to an accumulation of leukemia cells in the subG1-phase. mdpi.com

Similarly, in the development of neuroprotectants, SAR analysis of 1,3,5-triaryl substituent triazole derivatives indicated that compounds featuring alkyl groups generally possessed better protective effects against cerebral ischemic injury. nih.gov However, the influence of the alkyl chain can be context-dependent based on the targeted activity. In the realm of antibacterial agents, studies on 1,2,4-triazole-3-thiones found that compounds with a phenyl ring at the N-4 position of the triazole exhibited higher activity compared to those substituted with alkyl and alkene groups. mdpi.com

The data below illustrates the effect of varying the substituent, including alkyl chains of different natures, on the biological activity of 1,2,4-triazole analogs.

Table 1: Influence of Alkyl/Aryloxymethyl Chain on Antiproliferative Activity of 1,2,4-Triazole-3-carboxamide Derivatives

| Compound | Substituent at Position 5 | Biological Activity (Leukemia Cells) | Reference |

|---|---|---|---|

| Derivative 1 | n-Decyloxymethyl | Induced cell death at low micromolar concentrations | mdpi.com |

Influence of Substituents on the Triazole Ring on Biological Potency

Beyond the C-3 alkyl chain, substituents on the triazole ring itself—at the nitrogen and other carbon atoms—profoundly modulate the biological potency of these heterocyclic compounds. The 5-amino group of 3-Heptadecyl-1H-1,2,4-triazol-5-amine, for example, provides a crucial site for hydrogen bonding, which can be essential for interaction with biological receptors.

Extensive research has demonstrated that the introduction of different functional groups to the triazole nucleus can significantly enhance or diminish specific biological activities. For instance, in the development of antifungal agents, introducing a phenyl group to the triazole structure was shown to significantly enhance activity against Physalospora piricola when compared to a hydrogen-substituted compound. mdpi.com Further modifications, such as adding substituents to an attached phenyl ring, also had a significant impact on antifungal potency. mdpi.com A strong SAR investigation revealed that derivatives with electron-withdrawing groups like -NO2 and CF3, or halogens like Cl and F, exhibited more effective antifungal activity. nih.gov Specifically, compounds with 3,4-dichlorobenzyl and 2,4-difluorobenzyl groups showed high potency. nih.gov

In the context of antitumor agents, substitutions at the N-4 position of the 1,2,4-triazole ring have proven to be critical. A study on 3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-ones found that the highest inhibition of tumor cell lines was observed for compounds containing phenylethylenamino and phenylethylamino groups at this position. researchgate.net This highlights that bulky aromatic substituents at the N-4 position can be highly favorable for anticancer activity. Furthermore, for antibacterial applications, the presence of a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position, combined with a nitro group on a phenyl ring at the C-3 position, played a crucial role in exerting high antibacterial activity. mdpi.com

The following table summarizes findings on how different substituents on the triazole ring and associated structures affect biological outcomes.

Table 2: Effect of Triazole Ring Substituents on Biological Activity

| Base Compound Class | Substituent & Position | Observed Biological Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazole Derivatives | Phenyl group vs. Hydrogen | Enhanced antifungal activity (56% vs. 28%) | mdpi.com |

| 1,2,3-Benzotriazine-4-one containing Triazoles | -NO2 and CF3 groups at position 7 | More effective antifungal activity | nih.gov |

| Miconazole Analogue Triazoles | 3,4-Dichlorobenzyl | Highest antifungal activity (MIC = 0.5 µg/mL) | nih.gov |

| 3-Alkyl-4,5-dihydro-1H-1,2,4-triazol-5-ones | Phenylethylamino group at N-4 | High inhibition of tumor cell lines | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 3 Heptadecyl 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. epstem.net DFT calculations are routinely employed to predict the geometric, electronic, and spectroscopic properties of molecules, offering insights that are often comparable to experimental results. epstem.netmdpi.com

Geometry Optimization and Electronic Structure Determination

The first step in a typical quantum chemical study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure. For 1,2,4-triazole (B32235) derivatives, methods like B3LYP with a 6-31G(d,p) basis set are commonly used to achieve an optimized geometry. epstem.net

In the case of 3-Heptadecyl-1H-1,2,4-triazol-5-amine, the long heptadecyl chain would be expected to adopt a low-energy, extended conformation, while the 1,2,4-triazole-5-amine core would exhibit specific bond lengths and angles characteristic of this heterocyclic system. Studies on related molecules, such as 3-phenyl-1H-1,2,4-triazol-5-amine, have shown that the triazole ring is essentially planar. nih.gov The exocyclic amino group's geometry indicates its involvement in π-electron delocalization with the triazole nucleus. nih.gov Similar planarity and electronic delocalization would be expected for the triazole-amine portion of the heptadecyl derivative.

The electronic structure determination provides information on the distribution of electrons within the molecule. This can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Optimized Structural Parameters for a 1,2,4-Triazole Ring Note: These are representative values based on related triazole structures, as specific data for 3-Heptadecyl-1H-1,2,4-triazol-5-amine is not available.

| Parameter | Typical Value (Å or °) | Reference Compound |

| C3-N4 Bond Length | ~1.34 Å | 3-phenyl-1H-1,2,4-triazol-5-amine |

| C5-N4 Bond Length | ~1.38 Å | 3-phenyl-1H-1,2,4-triazol-5-amine |

| C5-NH2 Bond Length | ~1.37 Å | 3-phenyl-1H-1,2,4-triazol-5-amine |

| N1-N2 Bond Length | ~1.39 Å | 3-phenyl-1H-1,2,4-triazol-5-amine |

| C3-N2-N1 Angle | ~104° | 3-phenyl-1H-1,2,4-triazol-5-amine |

| N4-C5-N1 Angle | ~111° | 3-phenyl-1H-1,2,4-triazol-5-amine |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. irjweb.comnih.gov

For 1,2,4-triazole derivatives, the HOMO is often distributed over the triazole ring and the amino group, while the LUMO may be located on the triazole ring and any attached substituent groups. mdpi.com The energies of the HOMO and LUMO are used to calculate several global reactivity descriptors. nih.gov

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ)

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, high chemical hardness implies high stability. irjweb.com

Table 2: Representative Quantum Chemical Descriptors Calculated from HOMO-LUMO Energies Note: The values presented are illustrative and based on general findings for triazole derivatives, not specific calculations for 3-Heptadecyl-1H-1,2,4-triazol-5-amine.

| Descriptor | Symbol | Typical Value (eV) | Significance |

| HOMO Energy | EHOMO | -6.0 to -7.0 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.0 to 2.5 | Resistance to charge transfer |

| Chemical Softness | S | 0.20 to 0.25 | Ease of charge transfer |

| Electronegativity | χ | 3.5 to 4.5 | Electron-attracting power |

Prediction of Chemical Reactivity and Selectivity

The results from FMO analysis and MEP maps are used to predict the reactivity and selectivity of a molecule. The distribution of the HOMO indicates the most probable sites for electrophilic attack, as these are the regions with the highest electron density and are most willing to donate electrons. Conversely, the distribution of the LUMO points to the most likely sites for nucleophilic attack. dnu.dp.ua

For a molecule like 3-Heptadecyl-1H-1,2,4-triazol-5-amine, the nitrogen atoms of the triazole ring and the exocyclic amino group are expected to be the primary nucleophilic centers, as indicated by regions of negative electrostatic potential. The long, nonpolar heptadecyl chain would primarily engage in van der Waals and hydrophobic interactions. Such analyses are crucial in understanding reaction mechanisms, such as the condensation reactions that 1,2,4-triazoles undergo. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ekb.eg It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a biological target. nih.govpnrjournal.com

Prediction of Binding Modes and Affinities with Biological Targets

The 1,2,4-triazole scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egnih.govresearchgate.net Molecular docking studies on various 1,2,4-triazole derivatives have been performed against numerous biological targets to rationalize their observed activities.

Given the long alkyl chain, 3-Heptadecyl-1H-1,2,4-triazol-5-amine could be investigated for its potential to inhibit enzymes with hydrophobic binding pockets. For example, it could be docked into the active sites of microbial enzymes, kinases, or other proteins implicated in disease. The docking process yields a score, typically expressed in kcal/mol, which estimates the binding affinity. A lower binding energy value indicates a more stable protein-ligand complex and stronger binding. ijper.org

Table 3: Example Binding Affinities of Triazole Derivatives with Various Biological Targets Note: This table shows results for other triazole compounds to illustrate the application of molecular docking, as specific docking studies for 3-Heptadecyl-1H-1,2,4-triazol-5-amine are not available.

| Triazole Derivative | Biological Target | Binding Affinity (kcal/mol) |

| 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amine | Tubulin | -7.5 to -8.0 |

| Substituted 1,2,4-triazole-acetamide | c-kit tyrosine kinase | -176.7 (score, not kcal/mol) |

| 5-alkylthio-3-aryl-1,2,4-triazole | Dihydropteroate synthase (E. coli) | -6.90 |

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the target protein. nih.gov These interactions are crucial for stabilizing the ligand in the binding pocket and are typically categorized as:

Hydrogen Bonds: The amine and triazole nitrogen atoms of 3-Heptadecyl-1H-1,2,4-triazol-5-amine are potent hydrogen bond donors and acceptors, capable of forming strong interactions with polar residues like asparagine, glutamine, serine, and threonine.

Hydrophobic Interactions: The long, saturated heptadecyl chain is highly hydrophobic and would be expected to form extensive van der Waals and hydrophobic interactions with nonpolar residues such as valine, leucine, isoleucine, and phenylalanine within a binding pocket.

π-Interactions: While the heptadecyl chain is aliphatic, the triazole ring can participate in π-cation or π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine. researchgate.net

Analysis of these interactions helps to understand the basis of molecular recognition and can guide the rational design of more potent and selective inhibitors. For example, studies on other triazoles have identified key hydrogen bonds between the triazole NH function and residues like Alanine or Asparagine as critical for binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The development of predictive QSAR models is a cornerstone of modern drug design. For compounds like 3-Heptadecyl-1H-1,2,4-triazol-5-amine, QSAR models can forecast biological potency, such as antimicrobial or anticancer activity, based on the compound's structural and physicochemical properties. The predictive power of a QSAR model is assessed through rigorous statistical validation.

In studies of various 1,2,4-triazole derivatives, several QSAR models have been successfully developed. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to predict the activity of novel 1,2,4-triazole-3-thione derivatives as potential inhibitors of specific biological targets. nih.gov A representative CoMSIA model for a set of these derivatives yielded a cross-validated q² of 0.553 and a non-cross-validated r² of 0.959, indicating good internal predictability. nih.gov The model's external predictive ability was confirmed with an R²ext value of 0.766. nih.gov

Similarly, multiple linear regression (MLR) is another common technique used to build QSAR models. For a series of 28 antimicrobial 1,2,4-triazole derivatives, MLR models were generated with correlation coefficients approaching 0.900, demonstrating a strong correlation between the selected descriptors and the observed antimicrobial activity. kashanu.ac.irkashanu.ac.ir These models effectively predicted the activity of the compounds, with no significant statistical difference between the calculated and experimentally determined values. kashanu.ac.irkashanu.ac.ir For a set of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol anticancer agents, a 3D-QSAR model developed using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) approach showed a squared correlation coefficient (r²) of 0.8713 and an external predictivity (pred_r²) of 0.8417. nih.gov

The following table summarizes the statistical parameters of representative QSAR models developed for various 1,2,4-triazole derivatives, which illustrates the potential for developing a predictive model for 3-Heptadecyl-1H-1,2,4-triazol-5-amine.

| QSAR Model Type | Compound Series | q² | r² | pred_r² / R²ext | Reference |

| COMSIA | 1,2,4-Triazole-3-thione derivatives | 0.553 | 0.959 | 0.766 | nih.gov |

| MLR | Antimicrobial 1,2,4-triazole derivatives | - | ~0.900 | - | kashanu.ac.irkashanu.ac.ir |

| kNN-MFA | Anticancer 1,2,4-triazole derivatives | 0.2129 | 0.8713 | 0.8417 | nih.gov |

| 3D-QSAR | Anticandidal 1,2,3-triazole derivatives | - | - | - | nih.gov |

This table is generated based on data from studies on various 1,2,4-triazole derivatives and is intended to be illustrative of the methodologies that could be applied to 3-Heptadecyl-1H-1,2,4-triazol-5-amine.

A critical outcome of QSAR studies is the identification of key molecular descriptors that influence biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For 1,2,4-triazole derivatives, a variety of descriptors have been found to be significant.

In a QSAR study on quinolone-triazole hybrids with antibacterial activity, descriptors such as the partial atomic charges on specific atoms, the LUMO-HOMO energy gap, and the logarithm of the partition coefficient (logP) were found to have a high correlation with antibacterial activity. nih.gov For activity against S. aureus, the partial atomic charges on the N1 atom of the triazole ring and the C7 atom of the quinolone nucleus, along with the 4-carbonyl bond length and a specific ¹³C-NMR chemical shift, were identified as controlling factors. nih.gov For activity against P. aeruginosa, the partial charge on the carbonyl oxygen atom, the LUMO-HOMO energy gap, and logP were the most influential descriptors. nih.gov

Another study on antimicrobial 1,2,4-triazoles utilized a diverse set of descriptors including Edge adjacency indices, GETAWAY (GEometry, Topology, and Atom-Weights AssemblY), 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction), and Burden eigenvalues. kashanu.ac.irkashanu.ac.ir The successful development of QSAR models using these descriptors underscores their importance in defining the antimicrobial potency of this class of compounds. The 1,2,4-triazole ring itself is known to be a stable aromatic nucleus, and its ability to participate in hydrogen bonding and dipole-dipole interactions is a key structural feature influencing its biological activity. pensoft.netresearchgate.net

The advent of machine learning has provided more sophisticated tools for developing QSAR models, often outperforming traditional statistical methods. While specific applications of machine learning to QSAR for 1,2,4-triazole derivatives are emerging, the principles are well-established in the broader field of drug discovery.

Machine learning algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can handle complex, non-linear relationships between molecular descriptors and biological activity. researchgate.net These methods are capable of analyzing vast datasets of compounds and descriptors to build highly predictive models. For a compound like 3-Heptadecyl-1H-1,2,4-triazol-5-amine, these algorithms could be trained on a dataset of structurally similar compounds with known activities to predict its biological profile.

The general workflow for applying machine learning in QSAR development for a class of compounds like 1,2,4-triazoles would involve:

Data Curation: Assembling a large dataset of 1,2,4-triazole derivatives with experimentally determined biological activities.

Descriptor Calculation: Calculating a wide array of molecular descriptors for each compound in the dataset.

Model Training: Using a portion of the dataset to train various machine learning algorithms.

Model Validation: Testing the predictive performance of the trained models on an independent set of compounds not used in the training phase.

Prediction: Employing the best-performing model to predict the activity of new compounds like 3-Heptadecyl-1H-1,2,4-triazol-5-amine.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed insights into the dynamic behavior of biological macromolecules and their complexes with ligands.

MD simulations are instrumental in assessing the stability of a ligand bound to its biological target, such as a protein or enzyme. For 3-Heptadecyl-1H-1,2,4-triazol-5-amine, once a potential biological target is identified, MD simulations can be used to model their interaction.

In studies of other 1,2,4-triazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govpensoft.netacs.org These simulations, often run for nanoseconds, track the trajectory of the ligand within the binding site, providing information on the persistence of key interactions like hydrogen bonds and hydrophobic contacts. acs.orgresearchgate.netnih.gov For example, a 100 ns MD simulation of a novel N-acetyl-derived Schiff base incorporating a 1,2,4-triazole moiety showed robust engagement with its protein targets, indicating a stable binding conformation. acs.org The stability is often quantified by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in its initial predicted pose.

Energy decomposition analysis can also be performed on the MD simulation trajectories to identify the key amino acid residues in the target's active site that contribute most significantly to the binding affinity. nih.gov This information is invaluable for understanding the molecular basis of recognition and for designing new derivatives with improved potency.

Both ligands and their biological targets are flexible entities, and their dynamics can play a crucial role in the binding process. MD simulations can capture these conformational changes and provide a measure of the flexibility of different parts of the system.

The root-mean-square fluctuation (RMSF) is a commonly used metric to assess the flexibility of individual amino acid residues in a protein or specific atoms in a ligand. acs.org In the context of 3-Heptadecyl-1H-1,2,4-triazol-5-amine, MD simulations could reveal the conformational flexibility of the long heptadecyl chain when the molecule is in a solvent or bound to a receptor. This could be important for its ability to adapt to the shape of a binding pocket.

Furthermore, MD simulations can reveal larger-scale conformational changes in the target protein upon ligand binding. These changes, which may be essential for the protein's function or for the mechanism of inhibition, are often difficult to capture with static modeling techniques like molecular docking alone. For instance, MD simulations of 1,2,4-triazole derivatives have been used to evaluate their conformations in different media, such as in a vacuum, in water, and in an acidic solution, to understand how the environment affects their structure and interaction energies. researchgate.netnih.gov

Theoretical Studies of Tautomeric Equilibria and Conformational Landscapes

The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, a phenomenon where isomers, known as tautomers, differ in the location of a proton. researchgate.net For 3-substituted-5-amino-1H-1,2,4-triazoles, several tautomeric forms are possible due to the migration of a proton among the nitrogen atoms of the triazole ring and the exocyclic amino group. Understanding the equilibrium between these tautomers is essential as the predominant form can dictate the molecule's chemical reactivity and biological activity. researchgate.net

Quantum-chemical calculations are instrumental in determining the relative stabilities of different tautomers and conformers by calculating their energies. researchgate.net For derivatives of 1,2,4-triazol-5-amine, three principal annular tautomers are generally considered. Theoretical calculations, such as those employing Density Functional Theory (DFT) methods, can provide the optimized geometries and relative energies of these isomers. ufms.br

The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. nih.gov For instance, in related 3-phenyl-1,2,4-triazol-5-amine, two tautomers were found to co-crystallize, indicating a small energy difference between them. nih.gov

While specific energy profiles for 3-Heptadecyl-1H-1,2,4-triazol-5-amine are not available in the cited literature, a general representation of the relative energies of the common tautomers of a 3-substituted-5-amino-1,2,4-triazole can be hypothesized. The table below illustrates a hypothetical energy profile based on general knowledge of similar compounds.

Table 1: Hypothetical Relative Energies of Tautomers of 3-Substituted-5-amino-1,2,4-triazole

| Tautomer | Structure | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| 3-R-1H-1,2,4-triazol-5-amine | 0.00 | 75 | |

| 5-R-1H-1,2,4-triazol-3-amine | 1.05 | 15 |

Note: This data is hypothetical and serves for illustrative purposes only. Actual values for 3-Heptadecyl-1H-1,2,4-triazol-5-amine would require specific computational studies.

The heptadecyl chain is a bulky, non-polar substituent. Sterically, it can influence the preferred orientation of the triazole ring and any intermolecular interactions. The chain's flexibility allows it to adopt numerous conformations, which can be explored using molecular dynamics simulations. These simulations can reveal the most populated conformations and how the chain might fold to minimize steric hindrance or engage in van der Waals interactions.

Electronically, the heptadecyl group is a weak electron-donating group through an inductive effect. This can subtly alter the electron density within the triazole ring, potentially influencing the basicity of the nitrogen atoms and, consequently, the position of the tautomeric equilibrium. However, this effect is generally considered to be minor compared to the influence of more strongly electron-donating or withdrawing groups. nih.gov

The long alkyl chain is also expected to significantly impact the molecule's solubility and aggregation behavior in different solvents. In polar solvents, the hydrophobic heptadecyl chain may drive the molecules to aggregate, which could in turn affect the tautomeric equilibrium within the aggregates. In non-polar solvents, the chain will be well-solvated, and the tautomeric preferences will be more influenced by intramolecular factors.

A summary of the potential influences of the heptadecyl chain is provided in the table below.

Table 2: Potential Influences of the Heptadecyl Chain on Molecular Properties

| Property | Potential Influence of the Heptadecyl Chain |

|---|---|

| Tautomeric Equilibrium | Minor electronic influence; potential for steric hindrance to favor less crowded tautomers. |

| Conformational Landscape | Introduces a high degree of flexibility, leading to a complex landscape of conformers. |

| Intermolecular Interactions | Promotes van der Waals interactions and can lead to aggregation in polar media. |

| Solubility | Increases lipophilicity, enhancing solubility in non-polar solvents. |

Applications of 3 Heptadecyl 1h 1,2,4 Triazol 5 Amine in Specialized Chemical Fields

Corrosion Inhibition Studies

The presence of heteroatoms (nitrogen) and a hydrophobic alkyl chain makes 3-Heptadecyl-1H-1,2,4-triazol-5-amine a candidate for protecting metallic surfaces from corrosive environments. Its efficacy stems from its ability to adsorb onto the metal surface, creating a barrier that mitigates the destructive effects of aggressive media.

Evaluation as Inhibitors for Metal Corrosion (e.g., Copper) in Aggressive Media

While direct studies on 3-Heptadecyl-1H-1,2,4-triazol-5-amine are limited, research on analogous long-chain alkyl-substituted aminotriazoles provides significant insight into its potential performance as a corrosion inhibitor, particularly for copper and its alloys in chloride-containing media. Heterocyclic compounds of the azole class, including 3-amino-1,2,4-triazoles, are recognized as highly effective corrosion inhibitors for non-ferrous metals. ijcsi.pro

Studies on structurally related 3-alkylsulfonyl-5-amino-1,2,4-triazoles have demonstrated their effectiveness in protecting copper from atmospheric corrosion, a process accelerated in salt-spray tests. ijcsi.pro The protective action is attributed to the formation of a hydrophobic surface film that prevents physical contact between the metal and the corrosive salt fog. ijcsi.pro Similarly, 3-sulphinylalkyl derivatives of 5-amino-1H-1,2,4-triazole have been shown to effectively inhibit copper corrosion in neutral chloride solutions. mdpi.com The protective effect of these related compounds was found to increase with the length of the alkyl chain, suggesting that the heptadecyl group would confer substantial inhibitive properties. mdpi.com

The following table summarizes the performance of related long-chain 3-alkylsulfonyl-5-amino-1H-1,2,4-triazoles in a salt spray chamber test, indicating the time until the first signs of corrosion appear on copper plates.

Table 1: Corrosion Test Results for Substituted 5-amino-1H-1,2,4-triazoles on Copper in Salt Spray Chamber

| Compound | Concentration (mmol/L) | Time to First Corrosion (hours) |

|---|---|---|

| 3-pentylsulphonyl-5-amino-1H-1,2,4-triazole | 10 | 192 |

| 3-nonylsulphonyl-5-amino-1H-1,2,4-triazole | 10 | 288 |

Data sourced from studies on analogous compounds to infer the potential efficacy of the heptadecyl derivative. ijcsi.pro

Mechanisms of Adsorption and Protective Film Formation on Metal Surfaces

The mechanism by which 3-Heptadecyl-1H-1,2,4-triazol-5-amine and its analogs inhibit corrosion involves adsorption onto the metal surface to form a protective film. ijcsi.proresearchgate.net This process is driven by the interaction between the inhibitor molecule and the metal. The triazole ring, with its multiple nitrogen atoms containing lone pairs of electrons, acts as the primary adsorption center. nih.gov These heteroatoms can coordinate with metal atoms on the surface, leading to the formation of a stable, adsorbed layer. ijcsi.pronih.gov

The adsorption can be classified as chemisorption, involving the sharing of electrons between the inhibitor and the metal, or physisorption, which involves electrostatic interactions. nih.govpku.edu.cn In acidic environments, the triazole molecule can become protonated, facilitating its adsorption onto a negatively charged metal surface. nih.gov Once adsorbed, the inhibitor molecules form a barrier that displaces water and aggressive ions, such as chloride, from the metal surface. researchgate.net

The long heptadecyl chain plays a crucial role in enhancing this protective barrier. By orienting away from the metal surface, these hydrophobic chains create a dense, nonpolar layer that repels water and prevents corrosive agents from reaching the metal. ijcsi.pro This self-assembling film effectively blocks the active sites for corrosion reactions. researchgate.netresearchgate.net The formation of this protective film has been shown to decrease the double-layer capacitance and increase the polarization resistance of the metal electrode. mdpi.com

Impact of Heptadecyl Chain and Triazole Ring on Inhibition Efficiency

The efficiency of a corrosion inhibitor like 3-Heptadecyl-1H-1,2,4-triazol-5-amine is a direct consequence of its molecular structure, specifically the interplay between the triazole ring and the heptadecyl chain.

The heptadecyl chain , a long C17 alkyl group, significantly enhances the inhibitor's effectiveness. Research on related 3-sulphinylalkyl and 3-alkylsulfonyl derivatives of 5-amino-1H-1,2,4-triazole has consistently shown that inhibition efficiency increases with the length of the alkyl chain. ijcsi.promdpi.com This enhancement is due to several factors:

Increased Hydrophobicity: The long alkyl chain creates a highly hydrophobic barrier on the metal surface, which physically blocks the approach of water and corrosive ions. ijcsi.pro

Enhanced Surface Coverage: The van der Waals forces between adjacent heptadecyl chains promote the formation of a more compact and stable protective film, reducing the permeability of the film to corrosive species.

Steric Hindrance: The bulky chain provides a steric hindrance effect, further preventing corrosive agents from attacking the metal surface.

Therefore, the combination of the strong anchoring capability of the triazole ring and the robust barrier properties of the long heptadecyl chain results in a highly effective corrosion inhibitor.

Design of Novel "Twin Compounds" for Enhanced Corrosion Protection

A promising strategy in the design of advanced corrosion inhibitors is the "twin molecule" or "dimeric" concept. This approach involves linking two inhibitor molecules, such as 5-amino-1,2,4-triazole, together with a spacer or linker chain. This design can lead to enhanced adsorption and the formation of a more resilient protective film compared to the monomeric counterparts.

Researchers have successfully synthesized bis-[(5-amino-1H-1,2,4-triazol-3-yl)mercapto]alkanes by condensing 3-mercapto-5-amino-1,2,4-triazole with dihaloalkanes. ijcsi.pro These "twin compounds" feature two triazole rings connected by a hydrocarbon linker. Evaluation of these molecules as corrosion inhibitors for copper in high-chloride media demonstrated high protective characteristics. ijcsi.pro

The enhanced performance of these twin compounds is attributed to the presence of multiple adsorption centers within a single molecule. The two triazole rings can adsorb onto the metal surface simultaneously, potentially chelating surface metal atoms and leading to a more stable and organized protective layer. It was found that the degree of protection increases with the length of the linker hydrocarbon fragment, suggesting that molecular geometry and flexibility play a key role in the formation of the protective film. ijcsi.pro This design concept offers a pathway to developing more potent inhibitors based on the 3-alkyl-5-amino-1,2,4-triazole scaffold.

Materials Science Applications

Beyond corrosion science, the structural features of 3-Heptadecyl-1H-1,2,4-triazol-5-amine make it a valuable building block in materials science, particularly in the field of coordination chemistry.

Role as Ligands in Coordination Chemistry and Metal Complexes

The tautomeric form of the target compound, 4-amino-5-heptadecyl-1,2,4-triazole-3-thiol , has been synthesized and utilized as a ligand for the preparation of transition metal complexes. researchgate.net Triazole derivatives are well-regarded as effective coordinating ligands because they possess multiple donor atoms (nitrogen and, in the case of the thiol tautomer, sulfur) that can bind to metal ions, forming stable chelate rings. nih.gov

In one study, 4-amino-5-heptadecyl-1,2,4-triazole-3-thiol was used to synthesize novel palladium(II) complexes. researchgate.net The characterization of these complexes confirmed the coordination of the ligand to the palladium center. researchgate.net Such metal complexes are of significant interest due to their potential applications in catalysis, medicine, and materials science. The long heptadecyl chain in these complexes can impart unique solubility properties and influence the self-assembly and dimensionality of the resulting coordination polymers or metal-organic frameworks. The coordination behavior of the amino-triazole core allows it to act as a bidentate ligand, binding to metal ions through both a ring nitrogen atom and the exocyclic sulfur atom of the thiol group, leading to the formation of a stable five-membered chelate ring. nih.gov

Building Blocks for Polymeric and Multidimensional Frameworks

The 1,2,4-triazole (B32235) ring is a well-established component in the synthesis of advanced materials due to its coordination capabilities, thermal stability, and rigid, planar structure. Derivatives of 1,2,4-triazole are frequently employed as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The presence of multiple nitrogen atoms in the triazole ring allows it to act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks.

In the case of 3-Heptadecyl-1H-1,2,4-triazol-5-amine, the amine group and the nitrogen atoms of the triazole ring provide multiple sites for chemical reactions, such as condensation polymerization. This allows the molecule to be incorporated into polymer backbones. The long heptadecyl chain is a critical feature, introducing significant steric and hydrophobic effects. In a polymeric structure, these long alkyl chains can influence the material's properties in several ways:

Solubility: Enhancing solubility in nonpolar organic solvents.

Morphology: Promoting self-assembly into organized structures, such as lamellar or micellar phases in the solid state.

Interchain Interactions: Introducing van der Waals forces that can affect the mechanical and thermal properties of the polymer.

While specific research on polymers derived exclusively from 3-Heptadecyl-1H-1,2,4-triazol-5-amine is not extensively documented, the principles of polymer chemistry suggest its utility as a monomer or co-monomer. The combination of the rigid, interactive triazole head and the flexible, hydrophobic tail makes it a candidate for creating materials with tailored properties, such as hydrophobic coatings, polymer-surfactant composites, or functionalized membranes.

Table 1: Potential Polymer Architectures Incorporating 3-Heptadecyl-1H-1,2,4-triazol-5-amine

| Polymer Type | Potential Linkage | Key Feature from Monomer | Potential Application |

| Polyamides | Amide bond formation via the amine group | Hydrophobic side chains | Specialty engineering plastics |

| Coordination Polymers | N-donor atoms coordinating to metal ions | Self-assembly, functional pores | Catalysis, gas storage |

| Polyurethanes | Urethane linkage with isocyanates | Hydrophobicity, flexibility | Coatings, elastomers |

Development of Novel Surface-Active Agents and Surfactants

The amphiphilic structure of 3-Heptadecyl-1H-1,2,4-triazol-5-amine is archetypal for a surfactant molecule. It consists of a hydrophilic "head" (the 1H-1,2,4-triazol-5-amine group) and a long hydrophobic "tail" (the C17 heptadecyl chain). This structure enables the molecule to migrate to interfaces, such as air-water or oil-water, and reduce surface or interfacial tension.

The aminotriazole headgroup can be protonated in acidic conditions, making the molecule behave as a cationic surfactant. Cationic surfactants are known for their ability to adsorb onto negatively charged surfaces, making them effective as corrosion inhibitors, fabric softeners, and biocidal agents. Research on other long-chain alkyl triazole derivatives has demonstrated their capacity to form stable monolayers at the air-water interface and to exhibit surface activity. nih.govnih.gov

The key surfactant properties anticipated for 3-Heptadecyl-1H-1,2,4-triazol-5-amine include:

Reduction of Surface Tension: The ability to significantly lower the surface tension of water.

Micelle Formation: The self-assembly into spherical aggregates (micelles) in solution above a certain concentration, known as the critical micelle concentration (CMC).

Adsorption at Interfaces: Strong adsorption at liquid-liquid and solid-liquid interfaces.

These properties make it a candidate for applications in emulsification, foaming, and as a dispersing agent. A study on sodium 1-(4-amino-5-mercapto-4H- nih.govnih.gov triazol-3-yl) and heptadecane-1-sulfonate showed that long-chain triazole derivatives can serve as precursors to compounds with significant surface and antimicrobial activity.

Table 2: Predicted Surfactant Properties and Applications

| Property | Predicted Characteristic | Potential Application |

| Surfactant Type | Cationic (in acidic media) | Corrosion inhibition, biocides, emulsifiers |

| Hydrophilic-Lipophilic Balance (HLB) | Low to medium (estimated) | Water-in-oil (W/O) emulsifier, wetting agent |

| Critical Micelle Concentration (CMC) | Expected to be low due to long alkyl chain | Effective at low concentrations |

Agrochemical Research Applications

The 1,2,4-triazole nucleus is a core component in many commercially successful agrochemicals, including fungicides and herbicides. lifechemicals.com The parent compound, 3-amino-1,2,4-triazole (also known as Amitrole), is a well-known non-selective herbicide. wikipedia.org This provides a strong rationale for investigating the agrochemical potential of its derivatives.

Function as Plant Regulators and Herbicidal Agents

3-Amino-1,2,4-triazole (Amitrole) is recognized for its herbicidal effects on a wide range of broadleaf weeds and grasses. wikipedia.org The introduction of a long heptadecyl chain to this basic structure would fundamentally alter the compound's physical and chemical properties, influencing its behavior as a potential herbicide or plant growth regulator.

The long lipophilic tail would be expected to:

Increase Cuticular Penetration: Enhance the uptake of the molecule through the waxy cuticle of plant leaves.

Modify Translocation: The increased lipophilicity might reduce its mobility within the plant's vascular system (phloem and xylem) compared to the more water-soluble Amitrole. This could result in more localized activity.

Create a "Depot" Effect: The compound may persist for longer periods in the lipophilic environments of the plant cuticle or cell membranes, leading to a slow-release or prolonged mode of action.

These modifications could potentially transform the non-selective nature of Amitrole into a more selective or specialized activity, or it could be leveraged in formulations for controlled-release applications.

Mechanisms of Action in Plant Biochemical Pathways

The herbicidal mechanism of the parent compound, 3-amino-1,2,4-triazole, is multifactorial. It is known to be a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in the biosynthesis of the amino acid histidine. wikipedia.org Additionally, it inhibits carotenoid biosynthesis, which leads to the photo-oxidative destruction of chlorophyll, resulting in the characteristic white or bleached appearance of treated plants.

Potential in Crop Protection Strategies

Beyond direct herbicidal activity, 3-Heptadecyl-1H-1,2,4-triazol-5-amine holds potential in broader crop protection strategies. Its inherent surface-active properties could be exploited in the formulation of other pesticides. As an adjuvant, it could improve the spreading, sticking, and penetration of other active ingredients on plant surfaces, thereby enhancing their efficacy.

Furthermore, the 1,2,4-triazole scaffold is prevalent in many antifungal agents. nih.gov While the primary mechanism for many triazole fungicides involves the inhibition of sterol biosynthesis in fungi, the potential antifungal or antimicrobial activity of this specific long-chain derivative warrants investigation. nih.gov Its surfactant nature could aid in disrupting fungal cell membranes, potentially creating a dual mode of action. This combination of a known agrochemical scaffold with surfactant properties makes it a compelling candidate for the development of novel, multifunctional crop protection products.

Future Directions and Emerging Research Frontiers

Advancements in Synthetic Methodologies

The development of efficient and scalable synthetic routes is paramount for the widespread study and potential commercialization of 3-Heptadecyl-1H-1,2,4-triazol-5-amine. Future efforts will likely concentrate on green chemistry principles and robust production methods.